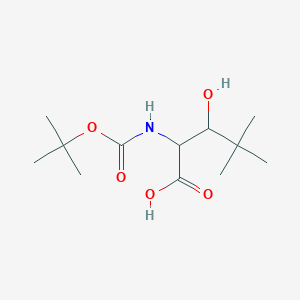
7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinolone class of molecules This compound is characterized by its unique structure, which includes an azepane ring, a dimethylbenzenesulfonyl group, and a fluoroquinolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors to form the quinolone core. Common reagents used in this step include acyl chlorides and amines under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the Azepane Ring: The azepane ring is typically introduced through nucleophilic substitution reactions involving azepane derivatives and appropriate leaving groups.
Sulfonylation: The dimethylbenzenesulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to the corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the azepane and fluoroquinolone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are frequently employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce sulfide or thiol derivatives.
科学的研究の応用
7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit key enzymes involved in bacterial DNA replication and repair, leading to the disruption of bacterial growth and proliferation.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) through the activation of specific signaling pathways.
Modulate Immune Response: It may also modulate the immune response, enhancing the body’s ability to fight infections and cancer.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against certain bacterial strains.
Uniqueness
7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its azepane ring and dimethylbenzenesulfonyl group differentiate it from other fluoroquinolones, potentially leading to unique biological activities and therapeutic applications.
特性
IUPAC Name |
7-(azepan-1-yl)-3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)27)28-9-7-5-6-8-10-28/h11-16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIBIUZNDSVMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)
![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)




![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584603.png)
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B2584606.png)
![4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2584610.png)


